molecular formula C10H10N2O3S B2897301 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one CAS No. 265994-70-5

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B2897301
CAS RN: 265994-70-5
M. Wt: 238.26
InChI Key: JGKPDJFYHWQMSQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one, also known as 2,2-dimethyl-6-nitro-1,4-benzothiazine-3(4H)-one or DMNBT, is a nitro-aromatic compound with a wide range of applications in scientific research. It is a synthetic molecule that is widely used in the synthesis of organic compounds and has a number of unique properties that make it a useful tool in the laboratory. DMNBT has been used to synthesize a variety of compounds, including polymers, polyesters, and polyamides, as well as a range of pharmaceuticals. In addition, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactions : 2H-1,4-Benzothiazin-3(4H)-ones have been studied for their synthesis and reactions, leading to various compounds with potential applications. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal to form novel compounds, some of which have been screened for antitumor and antimicrobial activity (Abbas & Farghaly, 2010).
  • Structural Studies : The structure of 2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, a representative of benzothiazines, has been analyzed using various spectral methods. This study provides insights into the molecular structure that could be relevant for further applications (Berestovitskaya et al., 2006).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antitumor Potential : Some derivatives of 1,4-benzothiazin-3(4H)-ones have been explored for their antimicrobial and antitumor activities, suggesting potential applications in pharmaceutical research (Abbas & Farghaly, 2010).
  • Antimycobacterial Properties : Research on 8‐Nitro‐4H‐benzo[e][1,3]thiazinones, a class related to 2H-1,4-benzothiazin-3(4H)-ones, demonstrates their in vitro antimycobacterial properties, which can be influenced by chemical transformations like dearomatization and decarbonylation (Richter et al., 2022).

Chemical Reactions and Transformations

  • Reductive Cyclizations and Transformations : The electrochemical reduction of certain derivatives can lead to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. These reactions expand the possibilities for synthesizing new compounds with potential applications (Sicker et al., 1995).
  • Novel Reactions : The synthesis of 2H-1,4-Benzothiazin-3(4H)-ketoximes and 2H-1,4-Benzoselenazin-3(4H)-ketoximes through reductive cyclization demonstrates the flexibility and potential for novel compound synthesis in this chemical class (Xu & Zhang, 2003).

Potential Applications in Organic Synthesis

  • Synthetic Utility : The reactivity and functional group transformations of 1,4-benzothiazin-3(4H)-ones provide valuable insights for organic synthesis. Their ability to undergo various chemical reactions makes them useful intermediates for the synthesis of complex molecules (Fodor et al., 2010).

properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKPDJFYHWQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one

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